

Spectroscopic Analysis of 1-(4-Bromophenyl)ethanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **1-(4-Bromophenyl)ethanol**

Cat. No.: **B1212655**

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This technical guide provides a comprehensive analysis of **1-(4-bromophenyl)ethanol** using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and chemical characterization. This document details the experimental protocols, presents key data in a structured format, and illustrates the underlying chemical processes through diagrams.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The infrared spectrum of **1-(4-bromophenyl)ethanol** reveals characteristic absorption bands corresponding to its alcohol and substituted aromatic ring structures.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for obtaining infrared spectra of solid and liquid samples with minimal preparation.

- Instrument Preparation: The FT-IR spectrometer, such as a Bruker Tensor 27, is equipped with an ATR accessory (e.g., DuraSamplIR II).[\[1\]](#)

- Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[2]
- Sample Application: A small amount of the **1-(4-bromophenyl)ethanol** sample (which can be a crystalline powder or melt) is placed directly onto the ATR crystal, ensuring complete coverage.[2][3][4]
- Pressure Application: A pressure clamp is engaged to ensure firm contact between the sample and the crystal.[2]
- Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . [5] Multiple scans (e.g., 45-100) are accumulated to improve the signal-to-noise ratio.[2]
- Cleaning: After analysis, the crystal is cleaned thoroughly with an appropriate solvent, such as ethanol or methylene chloride, and dried.[4]

Data and Interpretation

The FT-IR spectrum of **1-(4-bromophenyl)ethanol** displays several key absorption bands that confirm its molecular structure. The data below is a representative summary of these characteristic peaks.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3500-3200	Strong, Broad	Alcohol (O-H)	Stretching (H-bonded)
3100-3000	Medium	Aromatic (C-H)	Stretching
3000-2850	Medium	Alkyl (C-H)	Stretching
1600-1450	Medium-Strong	Aromatic Ring (C=C)	Stretching
1260-1050	Strong	Secondary Alcohol (C-O)	Stretching
1070-1010	Strong	Para-substituted Ring	In-plane Bending
825	Strong	Para-substituted Ring	Out-of-plane C-H Bending
650-550	Medium	C-Br	Stretching

Interpretation:

- The most prominent feature is the intense, broad band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][6]
- Absorptions for aromatic and aliphatic C-H stretching are observed just above and below 3000 cm⁻¹, respectively.
- The presence of the aromatic ring is confirmed by the C=C stretching bands between 1600-1450 cm⁻¹.
- A strong band in the 1260-1050 cm⁻¹ range corresponds to the C-O stretching of the secondary alcohol group.[5]
- Strong peaks indicating para-substitution on the benzene ring are visible, particularly the C-H out-of-plane bend around 825 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The analysis of **1-(4-bromophenyl)ethanol** is distinguished by the isotopic signature of bromine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile and semi-volatile compounds like **1-(4-bromophenyl)ethanol**.

- **Sample Preparation:** A dilute solution of the sample is prepared by dissolving it in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 10-100 µg/mL.[7]
- **Injection:** A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas through a capillary column, separating it from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method used, where high-energy electrons bombard the molecule, causing it to ionize and fragment.[8]
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their m/z ratio.
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

Data and Interpretation

The mass spectrum of **1-(4-bromophenyl)ethanol** shows a characteristic pattern of ions that confirms its structure. The molecular formula is C₈H₉BrO, with a molecular weight of approximately 201.06 g/mol .[9]

m/z (Mass/Charge)	Relative Intensity	Proposed Fragment Ion	Formula
200/202	Medium	Molecular Ion [M] ⁺	[C ₈ H ₉ BrO] ⁺
185/187	High	[M-CH ₃] ⁺	[C ₇ H ₆ BrO] ⁺
155/157	Medium	[M-C ₂ H ₄ O] ⁺	[C ₆ H ₄ Br] ⁺
120	Medium	[M-Br-H] ⁺	[C ₈ H ₈ O] ⁺
77	High	[C ₆ H ₅] ⁺	[C ₆ H ₅] ⁺
43	High	[C ₂ H ₃ O] ⁺	[C ₂ H ₃ O] ⁺

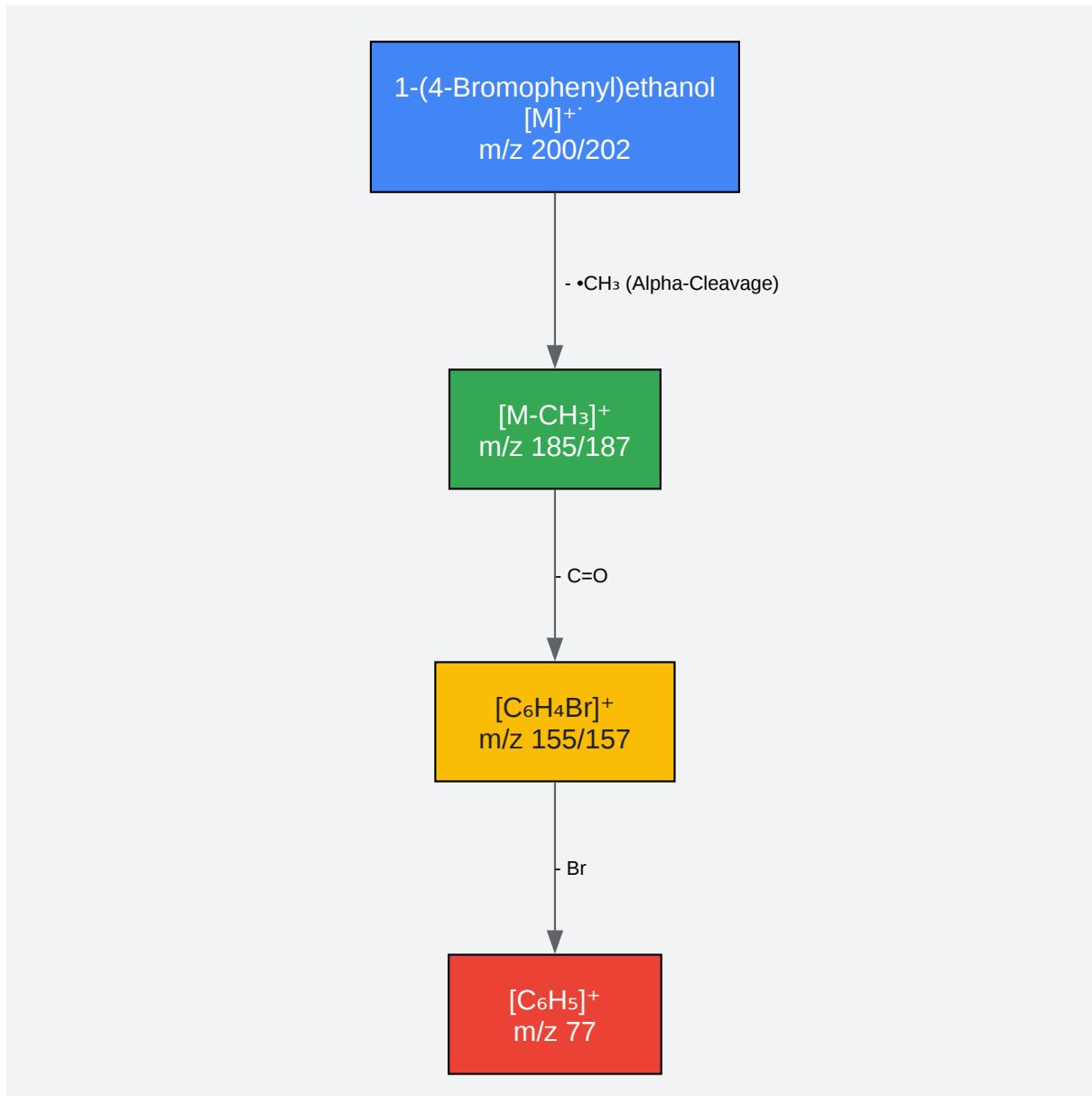
Interpretation:

- Molecular Ion Peak: A key feature is the pair of peaks at m/z 200 and 202, representing the molecular ion. This doublet arises from the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[10][11] This pattern is definitive for a compound containing a single bromine atom.
- Major Fragmentation: The most abundant fragmentation is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage to form a stable, resonance-stabilized cation at m/z 185 and 187. [9][12] This is often the base peak in the spectrum.
- Other Fragments: The loss of the entire ethanol side chain can lead to the bromophenyl cation at m/z 155/157. The peak at m/z 77 corresponds to a phenyl cation, likely from the loss of bromine from the bromophenyl fragment.[9]

Visualized Pathways and Workflows

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation pathway for **1-(4-bromophenyl)ethanol**.

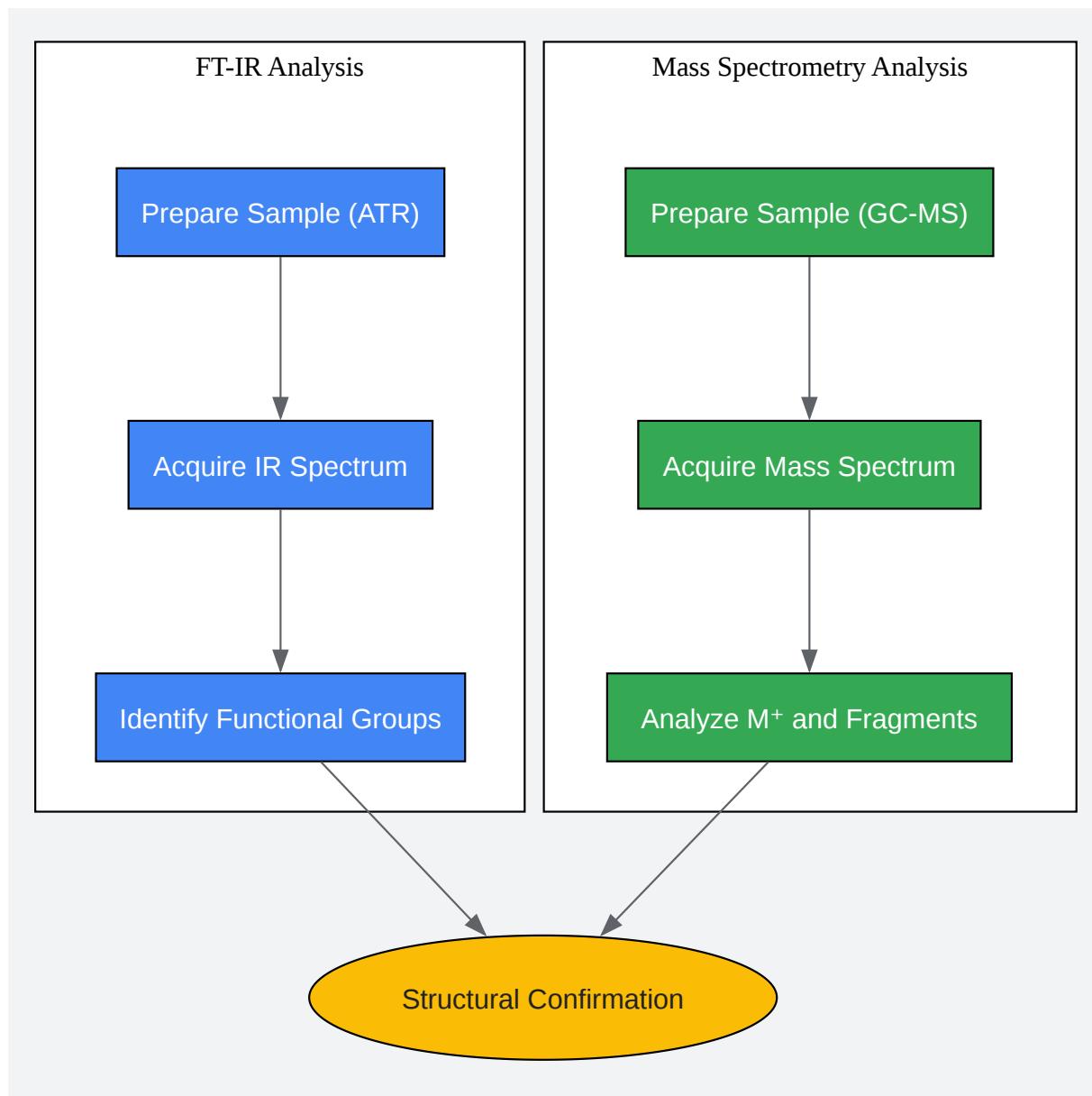


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Caption: Primary fragmentation pathway of **1-(4-bromophenyl)ethanol** under EI-MS.

General Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the characterization of a chemical sample using both FT-IR and Mass Spectrometry.



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Caption: General workflow for structural elucidation via FT-IR and MS.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides unambiguous structural confirmation for **1-(4-bromophenyl)ethanol**. FT-IR analysis identifies the key functional groups—the hydroxyl group and the para-substituted aromatic ring. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, most notably the isotopic doublet for bromine and the stable cation resulting from alpha-cleavage. Together, these techniques offer a complete and complementary picture of the molecule's identity and structure.

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